

Wye-354: A Comprehensive Technical Guide for Researchers

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An In-depth Analysis of the ATP-Competitive mTOR Inhibitor

This technical guide provides a detailed overview of **Wye-354**, a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). The information is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

Wye-354 is a synthetic, cell-permeable small molecule belonging to the pyrazolopyrimidine class of compounds.[1] Its chemical structure is characterized by a central pyrazolo[3,4-d]pyrimidine core, substituted with a morpholino group, a piperidine-1-carboxylate moiety, and a phenyl group bearing a methoxycarbonylamino substituent.

Chemical Name: 4-[6-[4-[(methoxycarbonyl)amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester[2] CAS Number: 1062169-56-5[2] Molecular Formula: C₂₄H₂₉N₇O₅[2] Molecular Weight: 495.5 g/mol [2]

A summary of the key physicochemical properties of **Wye-354** is presented in Table 1.

Table 1: Physicochemical Properties of Wye-354



| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C24H29N7O5 | [2] |
| Molecular Weight | 495.5 g/mol | [2] |
| CAS Number | 1062169-56-5 | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMF: 50 mg/mL, DMSO: 30 mg/mL, Ethanol: 0.4 mg/mL, Water: Insoluble | [2][3] |
| SMILES | COC(=O)NC1=CC=C(C2=NC(N3CCOCC3)=C4C(N(C5CCN(C(OC)=O)CC5)N=C4)=N2)C= C1 | [2] |
| InChI | InChI=1S/C24H29N7O5/c1-34-23(32)26-17-5-3-16(4-6-17)20-27-21(29-11-13-36-14-12-29)19-15-25-31(22(19)28-20)18-7-9-30(10-8-18)24(33)35-2/h3-6,15,18H,7-14H2,1-2H3,(H,26,32) | [2] |

Pharmacological Properties and Mechanism of Action

Wye-354 is a highly potent and selective, ATP-competitive inhibitor of mTOR kinase, a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] It exerts its inhibitory effects by binding to the ATP-binding pocket of the mTOR kinase domain, thereby blocking the phosphorylation of its downstream substrates. A key feature of **Wye-354** is its ability to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more comprehensive blockade of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily target mTORC1.[3][4]



The inhibitory activity of **Wye-354** against mTOR and other related kinases is summarized in Table 2.

Table 2: In Vitro Inhibitory Activity of Wye-354

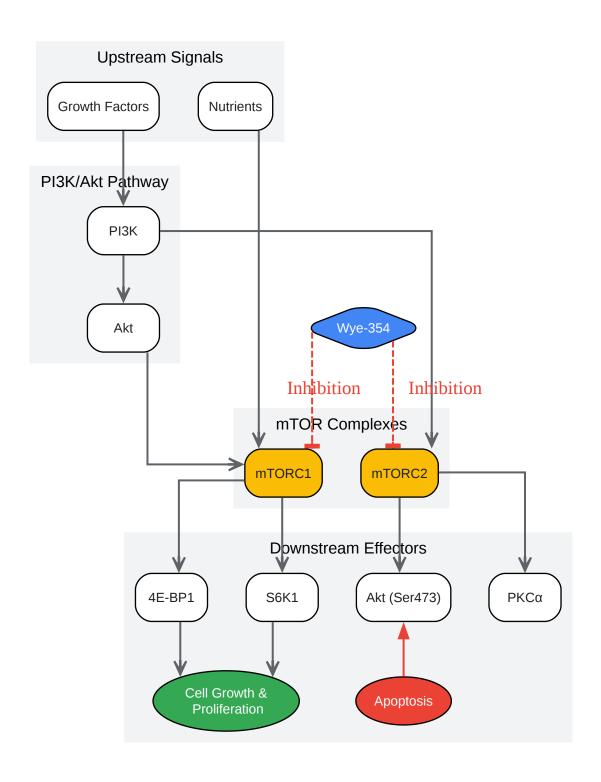
| Target | IC ₅₀ | Reference |
|--------|------------------|-----------|
| mTOR | 5 nM | [3][5] |
| ΡΙ3Κα | 1.89 μΜ | [3][5] |
| РІЗКу | 7.37 μΜ | [3][5] |

The dual inhibition of mTORC1 and mTORC2 by **Wye-354** leads to the dephosphorylation of key downstream effectors, including S6 Kinase (S6K) and Akt at Ser473, respectively.[4] This comprehensive inhibition of mTOR signaling results in G1 cell cycle arrest and the induction of apoptosis in various cancer cell lines.[4]

Signaling Pathway

Wye-354 targets the core of the mTOR signaling pathway. The following diagram illustrates the mechanism of action of **Wye-354** in the context of mTORC1 and mTORC2 signaling.





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